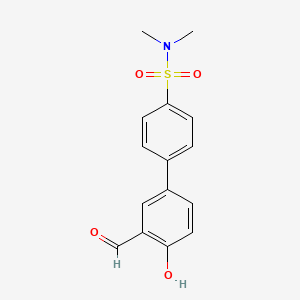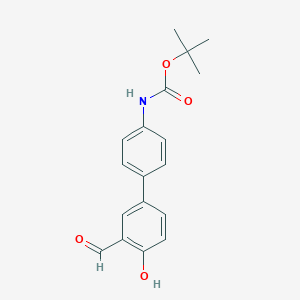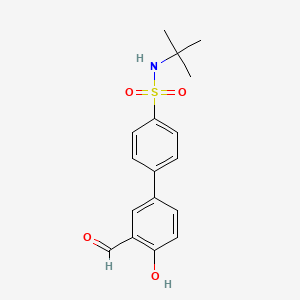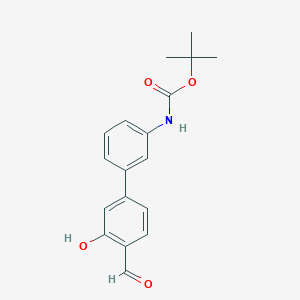![molecular formula C17H17NO4S B6379179 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261977-12-1](/img/structure/B6379179.png)
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F5PPSP95) is a synthetic compound of phenol with a pyrrolidinylsulfonylphenyl group attached to it. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. The compound has been used in various scientific research applications, such as in the study of cell signaling pathways, drug delivery, gene expression, and cancer therapy. In
Applications De Recherche Scientifique
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in various scientific research applications, such as in the study of cell signaling pathways, drug delivery, gene expression, and cancer therapy. It has been used to study the role of phosphatidylinositol 3-kinase (PI3K) in cell signaling pathways, as well as the role of PI3K in cancer cell proliferation. It has also been used to study the mechanism of action of certain drugs, such as the anti-cancer drug rapamycin, and to study the effects of certain drugs on gene expression. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used to study the effects of certain drugs on cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of PI3K, which is a key enzyme in the cell signaling pathway. By inhibiting PI3K, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can block the growth of cancer cells and reduce their proliferation. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can also inhibit the activity of certain drugs, such as rapamycin, which can help to reduce the side effects of these drugs.
Biochemical and Physiological Effects
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. Additionally, it has been found to inhibit the growth of cancer cells, reduce their proliferation, and inhibit the activity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in lab experiments is its high purity and low toxicity. Its high purity means that it can be used in a wide range of experiments, and its low toxicity means that it can be safely used in lab experiments. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is relatively inexpensive, making it a cost-effective option for lab experiments. However, one limitation of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
The future directions of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% include further research into its mechanism of action and its effects on cell signaling pathways. Additionally, further research could be done into its effects on gene expression, its effects on cancer cell proliferation, and its potential use in drug delivery. Furthermore, further research could be done into its effects on other diseases, such as inflammation and bacterial infections, and its potential use in the development of new drugs. Finally, further research could be done into its potential use in the development of new therapeutic strategies for cancer treatment.
Méthodes De Synthèse
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by a two-step reaction. The first step involves the formation of a pyrrolidinylsulfonylphenyl group by reacting 4-chlorobenzenesulfonyl chloride with pyrrolidine. The second step involves the formation of the phenol group by reacting the pyrrolidinylsulfonylphenyl group with formaldehyde. The resulting compound is then purified by recrystallization, resulting in a 95% pure product.
Propriétés
IUPAC Name |
2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-4-3-14(11-17(15)20)13-5-7-16(8-6-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPRNCDXTQUFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685390 |
Source


|
| Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-12-1 |
Source


|
| Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

